1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene
CAS No.: 1807036-19-6
Cat. No.: VC3029453
Molecular Formula: C8H4Cl2F4O
Molecular Weight: 263.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807036-19-6 |
|---|---|
| Molecular Formula | C8H4Cl2F4O |
| Molecular Weight | 263.01 g/mol |
| IUPAC Name | 1,5-dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene |
| Standard InChI | InChI=1S/C8H4Cl2F4O/c9-3-1-4(10)6(7(11)12)5(2-3)15-8(13)14/h1-2,7-8H |
| Standard InChI Key | GNXLNYMWULGDOG-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1OC(F)F)C(F)F)Cl)Cl |
| Canonical SMILES | C1=C(C=C(C(=C1OC(F)F)C(F)F)Cl)Cl |
Introduction
Structure and Chemical Identity
The molecular structure of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene features a hexagonal benzene core with four different substituents arranged in a specific pattern. This arrangement creates a molecule with unique spatial and electronic characteristics that determine its chemical behavior and potential interactions with biological systems.
Molecular Identifiers and Structural Representation
The compound's structural identity can be represented through various chemical notations that provide different perspectives on its molecular arrangement:
| Identifier Type | Value |
|---|---|
| CAS Number | 1807036-19-6 |
| IUPAC Name | 1,5-dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene |
| Molecular Formula | C8H4Cl2F4O |
| Molecular Weight | 263.01 g/mol |
| Standard InChI | InChI=1S/C8H4Cl2F4O/c9-3-1-4(10)6(7(11)12)5(2-3)15-8(13)14/h1-2,7-8H |
| Standard InChIKey | GNXLNYMWULGDOG-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1OC(F)F)C(F)F)Cl)Cl |
| PubChem Compound ID | 119006932 |
These identifiers provide researchers with standardized ways to reference and search for this compound across different chemical databases and literature sources.
Physical Properties
The physical properties of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene influence its behavior in different environments and its potential applications:
| Physical Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, acetone); Limited solubility in water |
| Melting Point | Not specifically reported in literature, estimated to be between 60-90°C based on similar compounds |
| Boiling Point | Expected to be >200°C (under normal pressure) |
| Stability | Generally stable under normal conditions; sensitive to strong oxidizing agents |
| LogP (estimated) | ~3.5-4.5 (indicating moderate lipophilicity) |
These properties are crucial for understanding how the compound behaves in different experimental settings and for predicting its potential interactions with biological systems.
Synthesis and Production Methods
The synthesis of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene typically involves multi-step organic synthesis techniques that require precise control of reaction conditions to achieve high yields and purity.
Laboratory Synthesis Approaches
The laboratory synthesis of this compound can follow several routes, with a typical approach involving:
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Selection of an appropriately substituted benzene derivative as starting material
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Selective chlorination to introduce chlorine atoms at positions 1 and 5
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Introduction of the difluoromethyl group at position 2 through appropriate fluorination techniques
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Etherification to incorporate the difluoromethoxy group at position 3
Each step requires careful control of reaction parameters, including temperature, pressure, catalyst selection, and reaction time, to maximize yield and minimize unwanted side reactions.
Industrial Production Considerations
For industrial-scale production, the synthesis methods are typically adapted to accommodate larger volumes and to optimize efficiency:
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Continuous flow reactors may replace batch processes to improve throughput and consistency
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Catalysts may be immobilized for easier recovery and reuse
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Reaction conditions are optimized to reduce energy consumption and waste generation
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Purification techniques are scaled up, potentially using techniques like continuous distillation or crystallization
The industrial production of halogenated aromatic compounds often requires special attention to safety measures due to the potential hazards associated with handling reactive halogenating agents and fluorinated compounds.
Chemical Reactivity and Reactions
The chemical reactivity of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene is largely determined by the electronic effects of its substituents on the benzene ring.
General Reactivity Patterns
The multiple electron-withdrawing groups present in the molecule create several distinct reactivity patterns:
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Reduced electron density in the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions
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Enhanced susceptibility to nucleophilic aromatic substitution, particularly at positions activated by the chlorine atoms
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Potential for metal-catalyzed cross-coupling reactions at the C-Cl bonds
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Reactivity of the difluoromethyl group in certain oxidation or reduction reactions
These reactivity patterns make the compound versatile in organic synthesis applications, where it can serve as an intermediate for the preparation of more complex molecules.
| Reaction Type | Description | Potential Applications |
|---|---|---|
| Nucleophilic Aromatic Substitution | Replacement of chlorine atoms with nucleophiles such as amines, thiols, or alkoxides | Synthesis of pharmaceutical intermediates and functionalized materials |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds through Suzuki, Sonogashira, or Negishi coupling | Development of complex pharmaceutical molecules and advanced materials |
| Lithium-Halogen Exchange | Generation of aryllithium intermediates for further functionalization | Introduction of various functional groups at the chlorine positions |
| Oxidation of Difluoromethyl Group | Conversion to difluorocarbonyl compounds under specific oxidative conditions | Creation of compounds with modified reactivity profiles |
These reactions represent potential synthetic transformations that could be utilized in research and development applications involving this compound.
Biological Activity and Mechanisms
The biological activity of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene stems from its unique structural features, which enable specific interactions with biological molecules.
Comparison with Similar Biologically Active Compounds
Several structurally related compounds show biological activity, providing insights into the potential applications of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene:
These comparisons suggest that 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene may possess significant biological activity through mechanisms similar to those observed in related compounds.
Comparison with Structurally Similar Compounds
To better understand the unique properties of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene, it is valuable to compare it with structurally similar compounds.
Structural Analogs and Their Properties
The following table compares key properties of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene with those of structurally related compounds:
This comparison highlights how subtle structural changes can significantly impact a compound's properties and potential applications. The specific arrangement of substituents in 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene creates a unique electronic environment that distinguishes it from these related compounds.
Structure-Activity Relationship Insights
Analysis of these structural analogs provides valuable insights into structure-activity relationships:
These insights can guide the development of new compounds with optimized properties for specific applications.
Future Research Directions
Based on the current understanding of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene, several promising research directions emerge:
Biological Activity Exploration
Future research could focus on:
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Systematic screening against enzyme panels to identify specific targets
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Structure-based design of derivatives with enhanced binding to identified targets
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Evaluation of potential therapeutic applications in areas where fluorinated compounds have shown promise
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Investigation of mechanisms of action at the molecular level
These studies would provide valuable insights into the compound's potential pharmaceutical applications.
Synthesis and Methodology Development
Research opportunities in synthetic chemistry include:
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of regioselective functionalization techniques
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Investigation of catalytic methods for transforming the compound into more complex structures
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Design and synthesis of libraries of structural analogs to establish structure-activity relationships
Advances in these areas would expand the utility of this compound as a synthetic building block.
Materials Science Applications
In materials science, future research might explore:
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Incorporation into polymeric materials for specific applications
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Development of surface-active materials based on its unique structure
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Investigation of electronic properties relevant to semiconductor applications
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Exploration of potential applications in optoelectronic devices
These investigations could lead to novel materials with unique properties derived from the compound's structural features.
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